

A Comparative Guide to Dibromoethylbenzene Isomers: Cross-Referencing Experimental and Literature Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibromoethylbenzene*

Cat. No.: *B3051071*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various **dibromoethylbenzene** isomers, cross-referencing available literature values with experimental data. The information is intended to assist researchers in identifying and utilizing these compounds in their work.

Physical and Chemical Properties of Dibromoethylbenzene Isomers

The following table summarizes the key physical and chemical properties of several **dibromoethylbenzene** isomers based on literature values. This data is crucial for understanding the behavior of these compounds in different experimental setups.

Property	1,2-Dibromo-4-ethylbenzene	1,4-Dibromo-2-ethylbenzene	1,3-Dibromo-2-ethylbenzene	1,3-Dibromo-5-ethylbenzene
CAS Number	134940-69-5	289039-53-8	41053-30-9	59785-43-2
Molecular Formula	C ₈ H ₈ Br ₂	C ₈ H ₈ Br ₂	C ₈ H ₈ Br ₂	C ₈ H ₈ Br ₂
Molecular Weight (g/mol)	263.96	263.96	263.96	263.96
Physical Form	Not specified	Liquid	Liquid	Not specified
Purity	Not specified	Not specified	96%	98%

Experimental Protocols

Detailed experimental protocols are essential for the replication of synthetic procedures and for understanding the context of experimental data. Below is a literature-derived protocol for the synthesis of a **dibromoethylbenzene** isomer.

Synthesis of 1,3-Dibromo-2-ethylbenzene

A reported synthesis for 1,3-dibromo-2-ethylbenzene involves the reaction of 1,3-dibromobenzene with ethyl iodide. While the specific reaction conditions, such as temperature, reaction time, and purification methods, were not detailed in the available literature, this pathway provides a foundational method for obtaining the desired product. Further optimization and detailed characterization would be necessary for specific research applications.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectra of **dibromoethylbenzene** isomers are expected to show signals in the aromatic region (typically 6.5-8.5 ppm) and the aliphatic region for the ethyl group (a quartet around 2.6 ppm and a triplet around 1.2 ppm). The splitting patterns and

chemical shifts of the aromatic protons are highly dependent on the substitution pattern of the bromine atoms on the benzene ring.

- ^{13}C NMR: The carbon NMR spectra will show distinct signals for the aromatic carbons and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the bromine atoms and their positions on the ring.

Infrared (IR) Spectroscopy

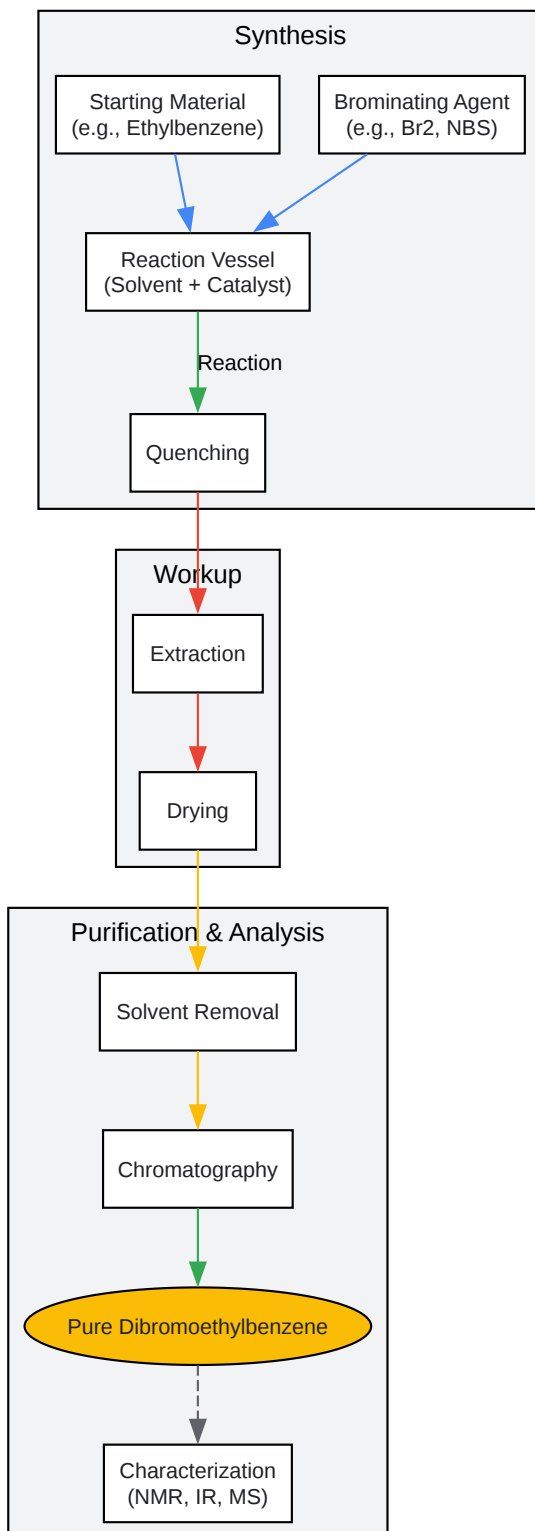
The IR spectra of **dibromoethylbenzene** isomers are expected to exhibit characteristic absorption bands. These include:

- C-H stretching (aromatic): Around $3100\text{--}3000\text{ cm}^{-1}$
- C-H stretching (aliphatic): Around $3000\text{--}2850\text{ cm}^{-1}$
- C-C stretching (in-ring): Around $1600\text{--}1450\text{ cm}^{-1}$
- C-Br stretching: In the fingerprint region, typically below 800 cm^{-1}

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a **dibromoethylbenzene** isomer, based on common organic synthesis practices.

General Workflow for Dibromoethylbenzene Synthesis

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of **dibromoethylbenzene** isomers.

- To cite this document: BenchChem. [A Comparative Guide to Dibromoethylbenzene Isomers: Cross-Referencing Experimental and Literature Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3051071#cross-referencing-experimental-data-with-dibromoethylbenzene-literature-values>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com